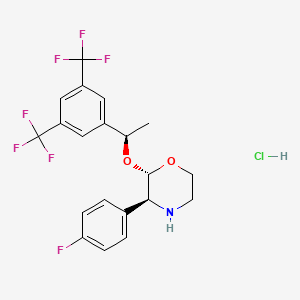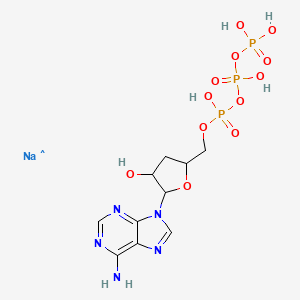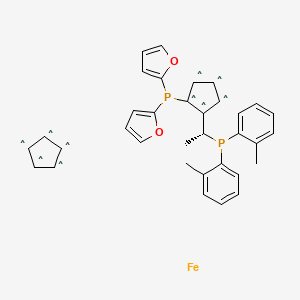
Trimethylsilyl perfluorononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl perfluorononanoate is a chemical compound with the molecular formula C12H9F17O2Si. It is a derivative of nonanoic acid, where the hydrogen atoms are replaced by fluorine atoms, and the carboxyl group is esterified with a trimethylsilyl group. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl perfluorononanoate can be synthesized through the esterification of perfluorononanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl perfluorononanoate primarily undergoes substitution reactions due to the presence of the trimethylsilyl group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of perfluorononanoic acid and trimethylsilanol .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: Acidic or basic conditions are used to facilitate the hydrolysis of the ester bond.
Major Products Formed:
Hydrolysis: Perfluorononanoic acid and trimethylsilanol.
Substitution: Various substituted perfluorononanoates depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl perfluorononanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trimethylsilyl perfluorononanoate exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions, while the perfluorinated chain imparts hydrophobicity and chemical stability. These properties make it an effective agent in modifying surface properties and protecting sensitive functional groups during chemical reactions .
Comparison with Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Used as a silylation reagent in organic synthesis.
Trimethylsilyl cyanide: Utilized in the cyanation of carbonyl compounds.
Perfluorooctanoic acid: Known for its use in the production of fluoropolymers.
Uniqueness: Trimethylsilyl perfluorononanoate stands out due to its combination of a trimethylsilyl group and a long perfluorinated chain. This unique structure provides both high thermal stability and hydrophobicity, making it suitable for applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
trimethylsilyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F17O2Si/c1-32(2,3)31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGFKKOFJCCLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F17O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022662 |
Source


|
| Record name | Trimethylsilyl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244856-06-1 |
Source


|
| Record name | Trimethylsilyl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
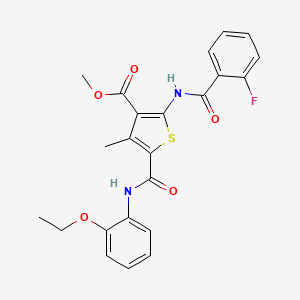

(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)



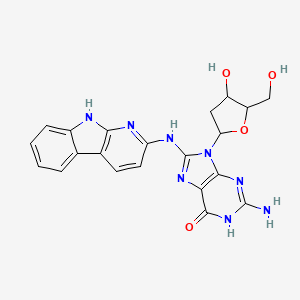

![2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane](/img/structure/B12063713.png)
